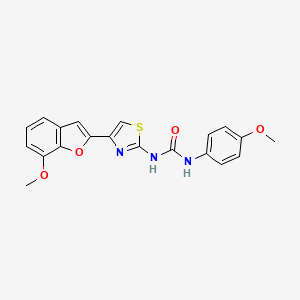

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea, also known as MBTU, is a compound that has been studied extensively for its potential applications in scientific research. MBTU is a thiazolyl urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.

Aplicaciones Científicas De Investigación

Glycogen Synthase Kinase 3β Inhibitor

The compound N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a derivative closely related to the specified chemical, has been identified as an inhibitor of glycogen synthase kinase 3β (GSK-3β) (Lough et al., 2010).

Metabolic Pathways and Toxic Metabolites

Research on similar thiazole derivatives, such as 2-(thiazol-4-yl)benzimidazole and 2-(p-methoxyphenyl)-4-methylthiazole, has shed light on their metabolism in mice, revealing the formation of toxic metabolites through ring cleavage pathways (Mizutani et al., 1994).

Antitumor Activities

Novel thiazolyl urea derivatives have shown promise in antitumor activities. For instance, derivatives synthesized from 2-amino-4-sustituted phentyl-5-(1H-1,2,4-triazol-1-yl) thiazoles demonstrated significant antitumor potential (Ling et al., 2008).

Anthelmintic Agent

Thiazolidinone derivatives, including those similar to the specified compound, have been synthesized and evaluated as potential anthelmintic agents. Certain derivatives exhibited good to moderate anthelmintic activity (Sarkar et al., 2013).

Anti-inflammatory Activity

A series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas were synthesized and evaluated for anti-inflammatory activity. Some derivatives, including those with methoxy phenyl groups, showed potent effects (Fatima et al., 2014).

Radiolabelled Glycogen Synthase Kinase-3beta Inhibitor

The compound AR-A014418, a glycogen synthase kinase-3beta inhibitor, was radiolabelled for cerebral positron emission tomography studies, offering insights into its potential for brain research applications (Vasdev et al., 2005).

Anticholinesterase and Antioxidant Activities

Coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and found to inhibit cholinesterases and exhibit antioxidant activities (Kurt et al., 2015).

Drug Pharmacokinetics

Studies involving deuterium-labeled AR-A014418 (a compound similar to the specified chemical) contribute to understanding drug absorption, distribution, and other pharmacokinetics, essential for drug development (Liang et al., 2020).

Enzyme Inhibition and Anticancer Properties

Unsymmetrical 1,3-disubstituted ureas, related to the specified compound, were synthesized and tested for enzyme inhibition and anticancer activities, demonstrating potential medicinal applications (Mustafa et al., 2014).

Propiedades

IUPAC Name |

1-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-25-14-8-6-13(7-9-14)21-19(24)23-20-22-15(11-28-20)17-10-12-4-3-5-16(26-2)18(12)27-17/h3-11H,1-2H3,(H2,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMQHLAJTPZTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)

![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)

![5-(2-fluorobenzyl)-7-(4-methylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2407828.png)

![(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine](/img/structure/B2407830.png)